

Introduction to Usaramine and Its Analysis

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Compound Focus: Usaramine

CAS No.: 15503-87-4

Cat. No.: S627611

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Usaramine (URM) is a retronecine-type **pyrrolizidine alkaloid (PA)** found in plants like *Gynura divaricata* [1]. PAs are of significant toxicological concern due to their potential to cause hepatotoxicity and other adverse effects. A sensitive and robust **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** method has been developed for the simultaneous quantification of URM and its N-oxide metabolite (UNO) in biological matrices, which is critical for pharmacokinetic and toxicological studies [1].

Materials and Instrumentation

Chemicals and Reagents

- **Analytes:** **Usaramine** (URM, purity >98%) and **Usaramine** N-oxide (UNO, purity >98%).
- **Internal Standard (IS):** Senecionine (SCN, purity >98%).
- **Mobile Phase Components:** HPLC-grade acetonitrile and methanol, LC-MS grade ammonium acetate and formic acid.
- **Preparation Solvent:** Deionized water (e.g., from a Milli-Q system) [1].

Instrumentation and Software

- **LC System:** UHPLC system (e.g., Waters Acquity I-class) with a thermostat-controlled column compartment.

- **Mass Spectrometer:** Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 5500) with an electrospray ionization (ESI) source.
- **Data Acquisition:** Analyst 1.6.3 software or equivalent [1].

Chromatographic Column

- **Column:** ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm particle size) [1].

Experimental Protocol

Step 1: Preparation of Solutions

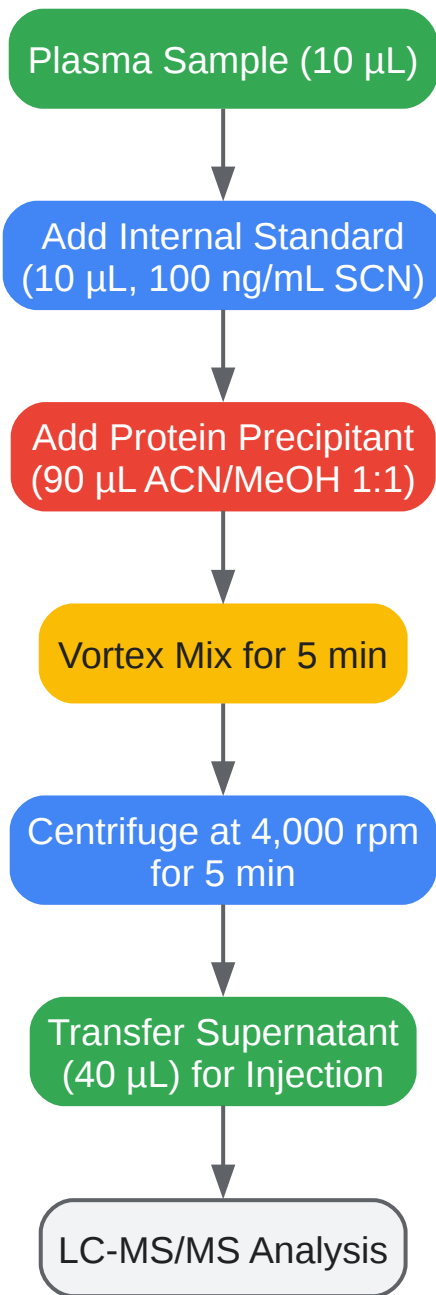
- **Stock Solutions:** Prepare individual stock solutions of URM, UNO, and the IS (SCN) in methanol at a concentration of 2 mg/mL.
- **Working Solutions:** Dilute stock solutions appropriately in methanol or a methanol/water mixture to create calibration and quality control (QC) working solutions.
- **Calibration Standards:** Spike working solutions into blank rat plasma to create a calibration curve ranging from **1 to 2,000 ng/mL** for both URM and UNO.
- **Quality Control (QC) Samples:** Prepare QC samples at concentrations of 1, 3, 150, 750, and 1,500 ng/mL in plasma, representing the lower limit of quantification (LLOQ), low, medium, high, and upper limit levels [1].

Step 2: Plasma Sample Preparation

This protocol uses a simple protein precipitation method suitable for high-throughput analysis.

- **Aliquot:** Transfer 10 μL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.
- **Add Internal Standard:** Add 10 μL of the IS working solution (100 ng/mL SCN in 50% methanol/water) to each sample.
- **Precipitate Proteins:** Add 90 μL of a cold precipitant solution (acetonitrile/methanol, 1:1, v/v).
- **Mix and Centrifuge:** Vortex the mixtures for 5 minutes to ensure thorough mixing, then centrifuge at 4,000 rpm for 5 minutes to pellet the precipitated proteins.
- **Inject:** Transfer 40 μL of the clear supernatant to a 384-well injection plate. The injection volume for LC-MS/MS analysis is 1 μL [1].

The following diagram illustrates this sample preparation workflow.



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Step 3: LC-MS/MS Analysis Conditions

Parameter	Specification
LC Conditions	
Column	ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 μ m)
Column Temperature	45 °C
Mobile Phase A	0.1% Formic acid with 5 mM Ammonium Acetate in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile/Methanol (9:1, v/v)
Flow Rate	0.5 mL/min
Injection Volume	1 μ L
Gradient Program	0-0.2 min: 10% B; 0.2-1.0 min: 10-60% B; 1.0-1.1 min: 60-95% B; 1.1-1.5 min: 95% B; 1.5-2.0 min: re-equilibrate to 10% B
MS Conditions	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Ion Spray Voltage	5,500 V
Source Temperature	550 °C
Detection Mode	Multiple Reaction Monitoring (MRM)

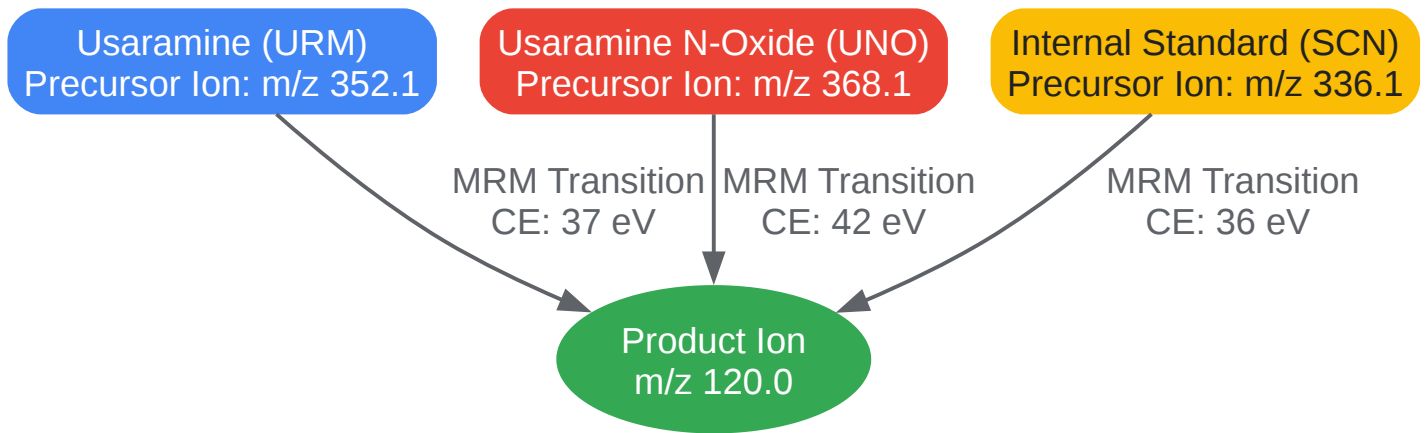
Table 1: Detailed LC-MS/MS operating conditions for the analysis of URM and UNO [1].

Step 4: MRM Transitions for Detection

The MS detection was performed in Multiple Reaction Monitoring (MRM) mode. The specific transitions monitored were [1]:

- **Usaramine (URM):** m/z 352.1 → 120.0 (Collision Energy: 37 eV)
- **Usaramine N-oxide (UNO):** m/z 368.1 → 120.0 (Collision Energy: 42 eV)
- **Internal Standard (Senecionine, SCN):** m/z 336.1 → 120.1 (Collision Energy: 36 eV) The declustering potential was 150 V for all analytes.

The chemical structures and this MRM relationship are summarized in the diagram below.



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Method Validation Summary

The developed LC-MS/MS method was validated according to US FDA guidelines for bioanalytical method validation. The key performance characteristics are summarized in the table below [1].

Validation Parameter	Result for URM & UNO
Linearity Range	1 - 2,000 ng/mL
Lower Limit of Quantification (LLOQ)	1 ng/mL
Within-run Accuracy	Within ± 15% of nominal value
Within-run Precision	≤ 15%
Between-run Accuracy	Within ± 15% of nominal value

Validation Parameter	Result for URM & UNO
Between-run Precision	≤ 15%
Matrix Effect	No significant interference observed; variability ≤ 15%
Carryover	Not detected in blank sample after ULOQ
Recovery	Consistent and high recovery achieved via protein precipitation
Stability	Analytes were stable in plasma under various storage and handling conditions

Table 2: Summary of method validation parameters [1].

Application: Pharmacokinetic Data & Sex Differences

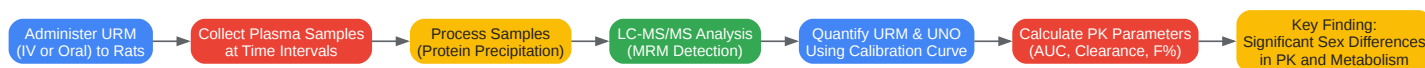
The validated method was successfully applied to a pharmacokinetic study in rats after intravenous (1 mg/kg) and oral (10 mg/kg) administration of URM. The data revealed significant **sex-based differences** in the disposition of URM and its metabolism to UNO [1].

Analyte	Administration Route	Sex	AUC _{0-t} (ng/mL×h)	Clearance (L/h/kg)	Oral Bioavailability
URM	Intravenous (1 mg/kg)	Male	363 ± 65	2.77 ± 0.50	-
URM	Intravenous (1 mg/kg)	Female	744 ± 122	1.35 ± 0.19	-
UNO	Intravenous (1 mg/kg)	Male	172 ± 32	-	-
UNO	Intravenous (1 mg/kg)	Female	30.7 ± 7.4	-	-

Analyte	Administration Route	Sex	AUC _{0-t} (ng/mL×h)	Clearance (L/h/kg)	Oral Bioavailability
URM	Oral (10 mg/kg)	Male	1,960 ± 208	-	54.0%
URM	Oral (10 mg/kg)	Female	6,073 ± 488	-	81.7%
UNO	Oral (10 mg/kg)	Male	1,637 ± 246	-	-
UNO	Oral (10 mg/kg)	Female	300 ± 62	-	-

Table 3: Key pharmacokinetic parameters showing sex differences in rats. Data presented as mean ± SD [1].

The overall experimental and data interpretation workflow is visualized below.



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Discussion and Best Practices

The described protocol provides a **sensitive, fast, and robust** method for quantifying **Usaramine** and its N-oxide metabolite. Key advantages include a simple sample preparation workflow, a rapid chromatographic run time of 2.0 minutes, and high sensitivity with an LLOQ of 1 ng/mL [1].

- **Critical Method Parameters:** The use of a **C18 column with 1.7 µm particles** and a gradient elution with **ammonium acetate and formic acid** is crucial for achieving good peak shape and separation. The specific **MRM transitions** provide the required selectivity for accurate quantification in a complex biological matrix [2] [1].
- **Significance of Findings:** The application of this method uncovered profound sex differences in URM pharmacokinetics. Female rats showed higher systemic exposure (AUC), lower clearance, and significantly higher oral bioavailability of URM. Conversely, the exposure to the N-oxide metabolite (UNO) was substantially higher in males, suggesting a **sex-dependent metabolic profile** [1]. This has important implications for toxicological risk assessment of pyrrolizidine alkaloids.

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References

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2. : Principle, Types, Steps, Uses, Diagram Chromatography [microbenotes.com]

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